molecular formula C8H7IN2O3 B14813670 3-Cyclopropoxy-5-iodo-4-nitropyridine

3-Cyclopropoxy-5-iodo-4-nitropyridine

Cat. No.: B14813670
M. Wt: 306.06 g/mol
InChI Key: OMNDJPVKJHQPOJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodo-4-nitropyridine is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is part of the nitropyridine family, which is known for its diverse applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodo-4-nitropyridine typically involves the nitration of pyridine derivatives followed by iodination and cyclopropoxylation. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine

Industrial Production Methods

Industrial production of nitropyridine derivatives, including this compound, often employs continuous flow synthesis techniques. This approach minimizes the accumulation of highly energetic intermediates and allows for safer scale-up of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodo-4-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The iodine atom can be replaced by other substituents through reduction reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-cyclopropoxy-5-iodo-4-aminopyridine, while nucleophilic substitution of the iodine atom can yield various substituted pyridines .

Scientific Research Applications

3-Cyclopropoxy-5-iodo-4-nitropyridine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodo-4-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the iodine and cyclopropoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodo-4-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-6-3-10-4-7(8(6)11(12)13)14-5-1-2-5/h3-5H,1-2H2

InChI Key

OMNDJPVKJHQPOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2[N+](=O)[O-])I

Origin of Product

United States

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